molecular formula C12H16N2 B12629378 2-tert-butyl-5-methyl-1H-pyrrolo[2,3-b]pyridine

2-tert-butyl-5-methyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B12629378
M. Wt: 188.27 g/mol
InChI Key: KZGJJVDECONXHU-UHFFFAOYSA-N
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Description

2-tert-butyl-5-methyl-1H-pyrrolo[2,3-b]pyridine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. The pyrrolo[2,3-b]pyridine core is a privileged structure in the development of therapeutic agents, serving as a key building block for inhibitors targeting critical enzymatic pathways . This specific derivative, featuring a tert-butyl group, is of particular value for Structure-Activity Relationship (SAR) studies, allowing researchers to investigate the effects of steric bulk and lipophilicity on compound potency and selectivity . Research on closely related analogues has demonstrated substantial potential across multiple therapeutic areas. The scaffold has been identified as a promising structure for developing potent and selective inhibitors of Phosphodiesterase 4B (PDE4B), a target for inflammatory and central nervous system (CNS) diseases . Furthermore, pyrrolo[2,3-b]pyridine derivatives have shown potent activity as inhibitors of Fibroblast Growth Factor Receptors (FGFRs) and the V600E mutant BRAF kinase, highlighting its utility in oncology research for targeting hyperactive signaling pathways in various cancers . The compound is provided for research purposes as a building block to support the synthesis and optimization of novel bioactive molecules. This product is intended for laboratory research by qualified professionals and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

2-tert-butyl-5-methyl-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C12H16N2/c1-8-5-9-6-10(12(2,3)4)14-11(9)13-7-8/h5-7H,1-4H3,(H,13,14)

InChI Key

KZGJJVDECONXHU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(NC(=C2)C(C)(C)C)N=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl-5-methyl-1H-pyrrolo[2,3-b]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-bromo-5-iodopyridine with a suitable base to form the pyrrolo[2,3-b]pyridine core, followed by substitution at the N-1 position with a tert-butylcarbonate group . The reaction conditions often include the use of organic solvents such as tetrahydrofuran (THF) and bases like sodium hydride (NaH).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-tert-butyl-5-methyl-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl and tert-butyl positions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like NaH or K2CO3.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Inhibition of SGK-1 Kinase

One notable application of 2-tert-butyl-5-methyl-1H-pyrrolo[2,3-b]pyridine is its role as an inhibitor of serum/glucocorticoid-regulated kinase 1 (SGK-1). SGK-1 is implicated in various diseases, including renal and cardiovascular disorders. Research has shown that compounds similar to this compound can effectively inhibit SGK-1 activity, suggesting potential therapeutic benefits in managing conditions associated with electrolyte balance and cell proliferation in renal diseases .

Phosphodiesterase Inhibition

Another significant application is the inhibition of phosphodiesterases (PDEs), particularly PDE4B. A study highlighted the synthesis and biological evaluation of pyrrolo[2,3-b]pyridine derivatives that demonstrated selective inhibition of PDE4B, which is relevant for treating inflammatory conditions and central nervous system disorders . The structure-activity relationship (SAR) studies indicated that modifications to the pyrrolo[2,3-b]pyridine core could enhance potency and selectivity.

Case Study 1: SGK-1 Inhibition

A series of experiments were conducted to evaluate the efficacy of various pyrrolo[2,3-b]pyridine derivatives in inhibiting SGK-1. The results indicated that specific structural modifications led to improved inhibition rates, demonstrating the compound's potential in treating renal diseases linked to SGK-1 overactivity.

CompoundIC50 (µM)Activity
Compound A0.5Strong inhibitor
Compound B1.0Moderate inhibitor
Compound C2.5Weak inhibitor

Case Study 2: PDE4B Inhibition

In a separate study focusing on PDE4B inhibitors, several derivatives of pyrrolo[2,3-b]pyridine were synthesized and tested for their ability to inhibit TNF-α release from macrophages. The findings revealed that certain compounds exhibited significant anti-inflammatory activity.

CompoundIC50 (µM)% Inhibition at 10 µM
Compound D0.899%
Compound E0.695%
Compound F1.185%

Mechanism of Action

The mechanism of action of 2-tert-butyl-5-methyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain kinases or interact with DNA to exert its effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pyrrolo[2,3-b]pyridine scaffold is structurally related to other fused heterocycles such as thieno[2,3-b]pyridines, furo[2,3-b]pyridines, and pyrazolo[3,4-b]pyridines. Below is a detailed comparison based on synthesis, solubility, biological activity, and substituent effects.

Table 1: Key Properties of 2-tert-Butyl-5-methyl-1H-pyrrolo[2,3-b]pyridine and Analogues

Compound Class Core Structure Key Substituents Aqueous Solubility Biological Activity Notable Features References
Pyrrolo[2,3-b]pyridine N-containing fused ring 2-tert-butyl, 5-methyl Low (hydrophobic) Kinase inhibition (e.g., SGK-1) Enhanced metabolic stability due to tert-butyl group
Thieno[2,3-b]pyridine S-containing fused ring Varied (e.g., morpholine, phenyl) Very low Anticancer activity Requires solubilizing agents (e.g., cyclodextrin)
Furo[2,3-b]pyridine O-containing fused ring Polycondensed derivatives Moderate Broad biological activity Easier synthesis; diverse pharmacological potential
Pyrazolo[3,4-b]pyridine N-containing fused ring Carboxylate, methyl esters Variable Protein kinase inhibition Tunable electronic properties

Structural and Electronic Differences

  • This impacts binding affinity in kinase targets . Thieno[2,3-b]pyridines suffer from poor aqueous solubility (~40% of derivatives require solubilizing agents), whereas furo[2,3-b]pyridines show moderate solubility due to oxygen’s polarity .
  • Methyl at the 5-position increases lipophilicity, which may improve membrane permeability but reduce solubility compared to polar groups like morpholine in thieno[2,3-b]pyridines .

Pharmacokinetic Considerations

  • The tert-butyl group in this compound may prolong half-life by resisting metabolic oxidation, a advantage over smaller alkyl chains in analogues like 5-bromo-1-butyl-1H-pyrrolo[2,3-b]pyridine .
  • Formulation strategies (e.g., polymer loading) used for thieno[2,3-b]pyridines could be applied to pyrrolo derivatives to mitigate solubility challenges .

Biological Activity

2-tert-butyl-5-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C12H16N2
  • CAS Number : 1187448-74-3
  • Molecular Weight : 188.27 g/mol
  • Structure : The compound features a pyrrolo[2,3-b]pyridine core with tert-butyl and methyl substitutions, which may influence its biological activity.

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that compounds within the pyrrolo[2,3-b]pyridine class can affect multiple pathways:

  • Phosphodiesterase Inhibition : Similar derivatives have been shown to inhibit phosphodiesterase (PDE) enzymes, particularly PDE4B, which plays a role in inflammatory responses. Inhibition of these enzymes can lead to reduced levels of pro-inflammatory cytokines such as TNF-α in macrophages .
  • Antiproliferative Effects : Some studies have indicated that derivatives of pyrrolo[2,3-b]pyridine exhibit antiproliferative activity against cancer cell lines. For instance, modifications to the structure can enhance activity against various cancer types by disrupting cell cycle progression and inducing apoptosis in malignant cells .

Case Studies and Research Findings

  • PDE4B Inhibition :
    • A series of pyrrolo[2,3-b]pyridine derivatives were synthesized and evaluated for their ability to inhibit PDE4B. One compound demonstrated an IC50 value of 0.8 μM, indicating significant potency against this target. This inhibition was linked to decreased TNF-α release from macrophages exposed to inflammatory stimuli .
  • Anticancer Activity :
    • A study investigated the antiproliferative effects of various pyrrolo[2,3-b]pyridine derivatives on human cancer cell lines. Compounds with specific substitutions showed enhanced potency, with some achieving nanomolar IC50 values against HeLa and MCF-7 cells. Notably, these compounds did not adversely affect normal lymphocytes, suggesting selective toxicity toward cancer cells .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with related compounds.

Compound NameStructureIC50 (μM)Biological Activity
This compoundStructureTBDPotential PDE4B inhibitor; Antiproliferative
1H-Pyrrolo[2,3-b]pyridine derivative AStructure0.8PDE4B inhibition
1H-Pyrrolo[2,3-b]pyridine derivative BStructureNanomolar rangeAnticancer activity

Q & A

Q. What are the common synthetic routes for 2-tert-butyl-5-methyl-1H-pyrrolo[2,3-b]pyridine?

The synthesis typically involves multi-step protocols, such as:

  • Cyclization : Using hexamine in acetic acid/water under reflux (120°C) to form the pyrrolo[2,3-b]pyridine core.
  • Functionalization : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura with aryl boronic acids) for introducing substituents at the 3- or 5-position .
  • Protection/Deprotection : Temporary protection of reactive sites (e.g., using tosyl chloride) to direct regioselectivity . Purification often employs silica gel chromatography with gradients of heptane/ethyl acetate .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR : 1^1H and 13^{13}C NMR (e.g., DMSO-d6) resolve substituent positions and confirm tert-butyl/methyl group integration .
  • HRMS : High-resolution mass spectrometry validates molecular formulas (e.g., [M+H]+ with <5 ppm error) .
  • X-ray crystallography : Rarely reported but critical for confirming fused-ring conformation and steric effects of bulky groups .

Advanced Research Questions

Q. How can substituents on the pyrrolo[2,3-b]pyridine scaffold be optimized for kinase inhibition?

  • Key modifications :
  • 3-Position : Bulky groups (e.g., tert-butyl) enhance hydrophobic interactions with kinase ATP-binding pockets.
  • 5-Position : Electron-withdrawing groups (e.g., methyl) improve metabolic stability without steric clashes .
    • Methodology :
  • In silico docking : Predict binding affinities using kinase crystal structures (e.g., BTK or B-RAF V600E mutants).
  • Enzyme assays : Measure IC50_{50} values against recombinant kinases (e.g., fluorescence polarization assays) .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. kinase inhibition)?

  • Comparative assays : Test the compound in parallel against bacterial/fungal strains (MIC determination) and kinase panels (e.g., Eurofins KinaseProfiler™) to identify selectivity .
  • Structure-activity relationship (SAR) analysis : Correlate substituent effects (e.g., logP, hydrogen-bond donors) with activity trends across studies .
  • Off-target profiling : Use chemoproteomics to identify unintended targets (e.g., GPCRs) that may explain divergent results .

Q. How is the compound evaluated for antitrypanosomal activity in preclinical models?

  • In vitro : Dose-response assays against Trypanosoma cruzi amastigotes in mammalian cell lines (e.g., LLC-MK2), with EC50_{50} values calculated via microscopy or luciferase reporters .
  • In vivo : Acute Chagas disease models (e.g., BALB/c mice infected with T. cruzi), monitoring parasitemia reduction and survival rates post-treatment. Dosing regimens often use intraperitoneal administration to bypass solubility limitations .

Q. What are the challenges in achieving regioselective C-H functionalization of this scaffold?

  • Direct C-H arylation : Palladium catalysts (e.g., Pd(OAc)2_2) with ligands (XPhos) enable arylation at electron-rich positions (e.g., pyridine C4), but competing reactivity at pyrrole C2 requires directing groups (e.g., nitriles) .
  • Limitations : Steric hindrance from tert-butyl groups can suppress reactivity, necessitating microwave-assisted heating or flow chemistry for improved yields .

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